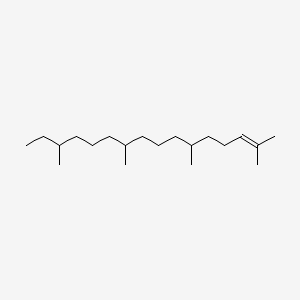
2,6,10,14-Tetramethyl-2-hexadecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10,14-Tetramethyl-2-hexadecene: is an organic compound with the molecular formula C20H40 . It is also known by other names such as 2-Phytene and Phyt-2-ene . This compound is a type of alkene, characterized by the presence of a double bond between two carbon atoms in its structure. It is a colorless liquid at room temperature and has a molecular weight of 280.5316 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14-Tetramethyl-2-hexadecene can be achieved through various organic synthesis methods. One common approach involves the alkylation of isoprene units followed by dehydration to form the desired alkene structure. The reaction conditions typically involve the use of acidic catalysts and controlled temperatures to ensure the formation of the double bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the fractional distillation of natural sources such as essential oils and plant extracts . The compound can be isolated and purified through distillation and chromatographic techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10,14-Tetramethyl-2-hexadecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form and using oxidizing agents such as or .
Reduction: Reduction reactions can convert the double bond into a single bond, forming . Common reducing agents include in the presence of a .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Halogens (e.g., chlorine, bromine), hydroxyl groups.
Major Products Formed
Epoxides: and from oxidation reactions.
Alkanes: from reduction reactions.
Halogenated compounds: and alcohols from substitution reactions.
Applications De Recherche Scientifique
2,6,10,14-Tetramethyl-2-hexadecene has a wide range of applications in scientific research, including:
Chemistry: Used as a in organic synthesis and as a in analytical chemistry.
Biology: Studied for its role in and as a for the synthesis of biologically active molecules.
Medicine: Investigated for its potential and as a in drug formulation.
Mécanisme D'action
The mechanism of action of 2,6,10,14-Tetramethyl-2-hexadecene involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate biochemical pathways by binding to specific sites on enzymes, altering their activity. Additionally, it can interact with cell membrane receptors , influencing cell signaling pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6,10,14-Tetramethylpentadecane
- 2,6,10,14-Tetramethyldodecane
2,6,10,14-Tetramethylhexadecane: (Phytane)
Uniqueness
2,6,10,14-Tetramethyl-2-hexadecene is unique due to its double bond in the structure, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts like 2,6,10,14-Tetramethylhexadecane (Phytane). The presence of the double bond allows for additional functionalization and chemical transformations , making it a valuable compound in various applications .
Propriétés
Numéro CAS |
56554-34-8 |
|---|---|
Formule moléculaire |
C20H40 |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
2,6,10,14-tetramethylhexadec-2-ene |
InChI |
InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h11,18-20H,7-10,12-16H2,1-6H3 |
Clé InChI |
VUODLTHTSSVQSK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCC(C)CCCC(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


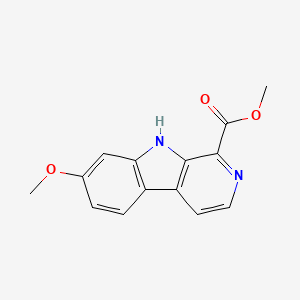
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)
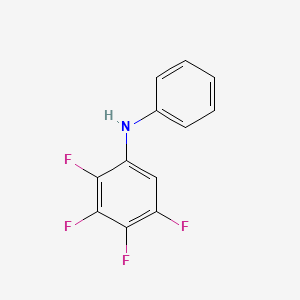

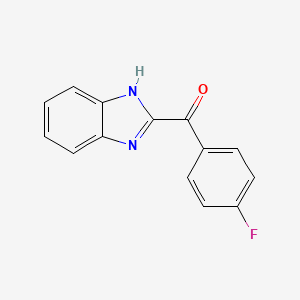
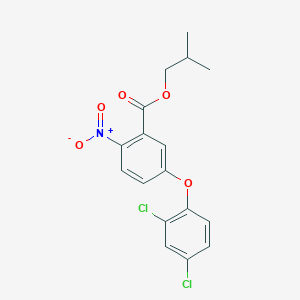


![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)

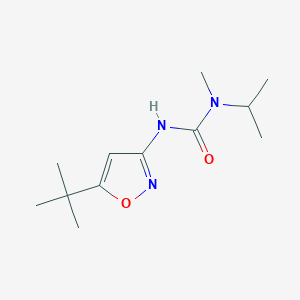

![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)
![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
